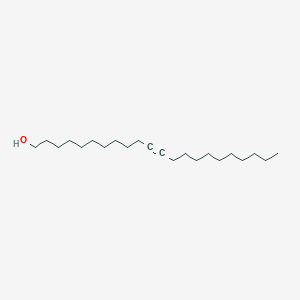
Docos-11-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-11-YN-1-OL: is an organic compound with the molecular formula C22H42O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docos-11-YN-1-OL typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by reduction and hydroxylation . For instance, starting from a shorter alkyne, the chain can be extended using Grignard reagents or organolithium compounds . The triple bond can then be reduced using Lindlar’s catalyst to form a cis-alkene, which is subsequently hydroxylated to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, catalytic processes and green chemistry principles are often employed to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: Docos-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: for partial reduction and with a palladium catalyst for complete reduction.
Substitution: or for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of docos-11-yn-1-one or docos-11-yn-1-al.
Reduction: Formation of docos-11-en-1-ol or docosane-1-ol.
Substitution: Formation of docos-11-yn-1-chloride or docos-11-yn-1-bromide.
Scientific Research Applications
Chemistry: Docos-11-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways involving long-chain alkynes.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, surfactants, and lubricants. Its unique properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of Docos-11-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
13-Tetradece-11-yn-1-ol: Another long-chain alkyne alcohol with a similar structure but shorter chain length.
11-Dodecyn-1-ol: A shorter alkyne alcohol with similar functional groups.
Uniqueness: Docos-11-YN-1-OL is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter alkyne alcohols.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Properties
CAS No. |
61097-37-8 |
|---|---|
Molecular Formula |
C22H42O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
docos-11-yn-1-ol |
InChI |
InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-10,13-22H2,1H3 |
InChI Key |
QYGDQCWQXJPCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















